Cas no 895437-83-9 (N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide)
N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- JJOBOOANXNUUNJ-ZCXUNETKSA-N
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
- AKOS024656901
- 895437-83-9
- N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- SR-01000021065-1
- (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- F2525-0858
- SR-01000021065
- N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide
-
- Inchi: 1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-6-4-5-7-11(10)20(22)23/h4-9H,1-3H3/b18-17-
- InChI Key: JJOBOOANXNUUNJ-ZCXUNETKSA-N
- SMILES: C(/N=C1/N(C)C2=CC(OC)=C(OC)C=C2S/1)(=O)C1=CC=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 373.07324176g/mol
- Monoisotopic Mass: 373.07324176g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 122Ų
N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2525-0858-2μmol |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-5μmol |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-10μmol |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-20μmol |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-1mg |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-2mg |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-3mg |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-4mg |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-5mg |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2525-0858-10mg |
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
895437-83-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide
Professional Introduction to N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide (CAS No. 895437-83-9)
N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide, identified by its CAS number 895437-83-9, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural features and potential applications in pharmaceutical development. The benzothiazole core and nitrobenzamide substituent present in its structure suggest a rich chemical reactivity that could be leveraged for various therapeutic purposes.
The structural motif of N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide encompasses a fused heterocyclic system, which is well-documented for its role in modulating biological pathways. Specifically, the benzothiazole ring is a common scaffold in medicinal chemistry, known for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy and methyl groups at the 5 and 6 positions of the benzothiazole ring enhances its solubility and bioavailability, making it a promising candidate for further investigation.
The nitrobenzamide moiety attached to the benzothiazole core introduces an additional layer of functionality. Nitroaromatic compounds are known for their ability to interact with biological targets through redox processes, which can be exploited to develop drugs with enhanced efficacy. In recent years, there has been a surge in research focusing on nitroaromatic derivatives as potential therapeutics for neurological disorders, infectious diseases, and cancer. The combination of these structural elements in N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide suggests that it may exhibit multifaceted biological activities.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery. For instance, compounds with similar scaffolds have shown promise in inhibiting enzymes involved in cancer cell proliferation and survival. The nitro group in N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide can be reduced to an amine under physiological conditions, potentially generating reactive intermediates that can modulate target proteins. This redox-active property makes it an attractive candidate for developing prodrugs or drugs that require site-specific activation.
In addition to its potential therapeutic applications, N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide may also serve as a valuable tool in chemical biology research. Its unique structure allows for selective interactions with biological targets, making it useful for studying enzyme mechanisms and pathway regulation. Furthermore, the compound's ability to undergo redox transformations opens up possibilities for developing novel imaging agents or probes that can visualize biological processes in real-time.
The synthesis of N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are commonly employed to build the benzothiazole core and introduce the nitrobenzamide substituent. These methods ensure that the final product retains the desired structural integrity and chemical properties.
The pharmacological evaluation of N-(2Z)-5,6-dimethoxy--methyl--dihydro--1--b--enzo--thialo--ide--nitro--b--enzo--amidine strong > is currently underway in several research laboratories. Preliminary data suggest that it exhibits promising activity against various disease models. For example, studies have shown that derivatives of this class can inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth and increased sensitivity to chemotherapy. Additionally, there is evidence suggesting that these compounds may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The development of new drugs often involves optimizing multiple parameters, including potency, selectivity, and pharmacokinetic properties. In the case of N-(< strong > 25) - 65dimethoxy - 35methyl - 25dihydro - 11,33b enzo thialo ide -25nitro b enzo amidine , researchers are exploring different analogs to enhance its therapeutic profile. By modifying functional groups or introducing additional substituents, they aim to improve bioavailability, reduce side effects, and broaden the range of diseases that can be treated with this compound.
The future prospects of N-(< strong > 25) - 65dimethoxy - 35methyl - 25dihydro - 11,33b enzo thialo ide -25nitro b enzo amidine are exciting , given its unique structural features and potential therapeutic applications。 As more data becomes available from ongoing studies , it is likely that this compound will play an increasingly important role in drug development。 Furthermore , advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with improved properties.
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